Benzyl Viologen

Catalog No.
S605530
CAS No.
13096-46-3
M.F
C24H22N2+2
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Viologen

CAS Number

13096-46-3

Product Name

Benzyl Viologen

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium

Molecular Formula

C24H22N2+2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2

InChI Key

LUAZZOXZPVVGSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4

Synonyms

Benzyl Viologen, Viologen, Benzyl

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4

Benzyl viologen is a member of the viologen family, characterized by the presence of a bipyridinium structure with two benzyl groups attached. In its oxidized form, benzyl viologen appears colorless, while upon reduction, it exhibits a distinct violet color due to the formation of radical cations. This compound is primarily known for its redox properties and is often utilized in various applications, particularly in organic electronics and as a chemical dopant.

The primary mechanism of action of benzyl viologen lies in its ability to readily accept or donate electrons. This makes it a versatile electron transfer mediator in various reactions. For example, benzyl viologen can be used to shuttle electrons between catalysts and substrates, facilitating desired chemical transformations [].

In some cases, benzyl viologen can interact with specific materials like transition metal dichalcogenides, promoting their electrical conductivity through a surface charge transfer process [].

  • Skin and eye irritant: Contact with skin or eyes can cause irritation.
  • Suspected carcinogen: Some studies suggest potential carcinogenic properties, requiring proper handling procedures.

Redox Indicator:

  • Benzyl viologen exhibits distinct color changes upon undergoing reduction and oxidation. This property makes it a valuable redox indicator in various scientific experiments.
  • Its reduction potential serves as an important reference point for other oxidant/radical redox couples, allowing researchers to compare the strength of various oxidizing agents.

Electron Transfer Mediator:

  • Due to its ability to readily accept and donate electrons, benzyl viologen functions as an efficient electron transfer mediator in various biological and enzymatic reactions.
  • It facilitates electron transfer between molecules that wouldn't interact directly, aiding researchers in studying various biochemical processes [].

Detection of Microbial Activity:

  • Certain microorganisms, particularly those belonging to the class Mollicutes, possess enzymes capable of reducing benzyl viologen.
  • This property allows researchers to detect the presence of specific microbes based on their ability to reduce the compound, aiding in microbial identification and diagnostics [].

Electrochromic Materials:

  • Benzyl viologen plays a crucial role in developing electrochromic materials that change color upon application of an electric field.
  • These materials find application in various technologies, including smart windows, anti-glare displays, and information displays [].

Photosensitizer:

  • Benzyl viologen can act as a photosensitizer, absorbing light and transferring the absorbed energy to other molecules.
  • This property finds applications in photodynamic therapy, where light-activated benzyl viologen generates reactive oxygen species that can damage cancer cells [].

Benzyl viologen undergoes two one-electron reductions. The first reduction yields a radical cation, which is intensely colored (violet), and the second reduction results in a neutral quinoid compound that is yellow. The general reaction can be summarized as follows:

  • First Reduction:
    Benzyl Viologen2++eBenzyl Viologen+\text{Benzyl Viologen}^{2+}+e^-\rightarrow \text{Benzyl Viologen}^{+}
  • Second Reduction:
    Benzyl Viologen++eBenzyl Viologen0\text{Benzyl Viologen}^{+}+e^-\rightarrow \text{Benzyl Viologen}^{0}

These reactions are highly reversible, making benzyl viologen suitable for applications requiring stable redox behavior .

Benzyl viologen exhibits notable biological activity, particularly in its role as an electron transfer mediator. It has been studied for its potential effects on various biological systems, including its interactions with cellular components and its utility in biochemical assays. The compound's ability to undergo rapid redox reactions makes it valuable in studying electron transfer processes in biological contexts .

Benzyl viologen can be synthesized through several methods, with one common approach involving the alkylation of 4,4'-bipyridine with benzyl halides. The synthesis typically follows these steps:

  • Preparation of 4,4'-bipyridine:
    • This compound serves as the core structure for benzyl viologen.
  • Alkylation:
    • 4,4'-bipyridine is reacted with benzyl chloride or other benzyl halides in the presence of a base to form benzyl viologen dichloride.
  • Purification:
    • The product is purified through recrystallization or chromatography to obtain pure benzyl viologen .

Benzyl viologen has diverse applications across various fields:

  • Organic Electronics: It serves as an n-type dopant in organic semiconductors, enhancing electrical conductivity and improving device performance .
  • Redox Indicators: Due to its color change upon reduction, it is used as a visual indicator in biochemical assays .
  • Electrochemical Sensors: Its redox properties make it suitable for use in sensors designed to detect specific analytes through electron transfer mechanisms .

Studies have shown that benzyl viologen interacts effectively with various materials, particularly in the context of doping semiconductors. It has been demonstrated to facilitate charge transfer processes in organic field-effect transistors and can enhance the performance of materials such as molybdenum disulfide and carbon nanotubes by improving their electronic properties .

Several compounds share structural similarities with benzyl viologen, including:

  • Paraquat: A widely used herbicide that also belongs to the viologen family but contains methyl groups instead of benzyl groups.
  • Diquat: An isomer of viologens derived from 2,2'-bipyridine, known for its herbicidal properties.
  • Phenyl Viologen: Similar to benzyl viologen but contains phenyl groups instead of benzyl groups.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
Benzyl ViologenBipyridiniumN-type dopantStrong electron donor
ParaquatBipyridiniumHerbicideRapidly toxic to plants
DiquatBipyridiniumHerbicideFunctions by disrupting electron transfer
Phenyl ViologenBipyridiniumRedox indicatorColor change upon reduction

Benzyl viologen's unique structure and properties make it particularly effective as an n-type dopant and a redox mediator compared to other similar compounds .

XLogP3

4.9

Other CAS

13096-46-3

Wikipedia

Benzyl viologen

Dates

Modify: 2024-04-14

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